Perforin-IN-2

Description

BenchChem offers high-quality Perforin-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perforin-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

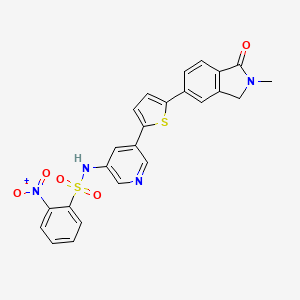

Structure

3D Structure

Properties

Molecular Formula |

C24H18N4O5S2 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]-3-pyridinyl]-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C24H18N4O5S2/c1-27-14-17-10-15(6-7-19(17)24(27)29)21-8-9-22(34-21)16-11-18(13-25-12-16)26-35(32,33)23-5-3-2-4-20(23)28(30)31/h2-13,26H,14H2,1H3 |

InChI Key |

BIAQRTAXQYZHBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Perforin-IN-2: A Technical Guide to Molecular Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforin-1 is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells. Its central role in immune-mediated cell death makes it a compelling target for therapeutic intervention in contexts where cytotoxic cell activity is pathogenic, such as in autoimmune diseases and transplant rejection. Perforin-IN-2, a novel benzenesulfonamide-based small molecule inhibitor, has emerged as a promising candidate for modulating perforin-1 activity. This technical guide provides an in-depth overview of the molecular target validation of Perforin-IN-2, detailing the experimental methodologies and quantitative data that substantiate its mechanism of action.

Molecular Target: Perforin-1

Perforin-IN-2 directly targets perforin-1, a 67 kDa glycoprotein that, upon release from cytotoxic granules, polymerizes in the target cell membrane to form pores. These pores facilitate the entry of granzymes, serine proteases that initiate apoptosis within the target cell. By inhibiting perforin-1, Perforin-IN-2 effectively blocks this crucial step in cell-mediated cytotoxicity.

Quantitative Data Summary

The inhibitory activity of Perforin-IN-2 has been quantified through a series of in vitro and in vivo experiments. The data presented below is a summary from preclinical studies.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| In Vitro Cell Lysis Assay | Jurkat T leukemia cells | IC50 | 6.65 µM | [1] |

| K562 leukemia cells (lysed by KHYG-1 NK cells) | IC50 | 5.37 µM | [1] | |

| In Vitro Perforin Inhibition | Recombinant perforin-mediated lysis | Unbound IC90 | ~300 µM (derived from total plasma concentration) | [2][3] |

| Plasma Protein Binding | Murine plasma | Binding Percentage | >99% | [4] |

| In Vivo Efficacy | C57BL/6 mouse model of allogeneic bone marrow cell rejection | Dose Range | 80-160 mg/kg (single intraperitoneal dose) | |

| Effect | Increased survival rate of allogeneic bone marrow cells | |||

| PK/PD Correlation | Efficacy correlates with maintaining total plasma concentrations >900 µM |

Signaling Pathway

The following diagram illustrates the perforin-1-mediated apoptotic pathway and the point of intervention for Perforin-IN-2.

Caption: Perforin-1 mediated apoptosis and inhibition by Perforin-IN-2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Perforin-IN-2 are provided below.

In Vitro Perforin-Mediated Cell Lysis Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Perforin-IN-2 on the lytic activity of perforin against target cells.

Materials:

-

Target cells (e.g., Jurkat T leukemia cells)

-

Effector cells (e.g., KHYG-1 NK cells) or recombinant perforin

-

Perforin-IN-2

-

Chromium-51 (51Cr)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^7 cells/mL in culture medium with 10% FBS.

-

Add 100 µCi of 51Cr per 1 x 10^7 cells.

-

Incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the cells three times with fresh medium to remove unincorporated 51Cr.

-

Resuspend the labeled target cells at 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of Perforin-IN-2 in the culture medium.

-

In a 96-well plate, add 50 µL of the Perforin-IN-2 dilutions.

-

Add 50 µL of effector cells (at an appropriate effector-to-target ratio, e.g., 10:1) or a predetermined concentration of recombinant perforin.

-

Add 50 µL of labeled target cells to each well.

-

For controls, prepare wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

-

Incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the percentage of specific lysis against the log concentration of Perforin-IN-2.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Murine Model of Allogeneic Bone Marrow Cell Rejection

Objective: To evaluate the in vivo efficacy of Perforin-IN-2 in preventing the rejection of transplanted allogeneic bone marrow cells.

Materials:

-

Recipient mice (e.g., C57BL/6)

-

Allogeneic donor mice (e.g., BALB/c)

-

Syngeneic donor mice (e.g., C57BL/6)

-

Perforin-IN-2 formulated for intraperitoneal (IP) injection

-

Flow cytometer

-

Antibodies for hematopoietic cell staining (e.g., anti-H-2Kd, anti-CD45.1)

Protocol:

-

Bone Marrow Cell Preparation:

-

Harvest bone marrow cells from the femurs and tibias of donor mice.

-

Prepare single-cell suspensions.

-

Mix allogeneic and syngeneic bone marrow cells at a 1:1 ratio.

-

-

Animal Dosing and Transplantation:

-

Administer Perforin-IN-2 or vehicle control to recipient mice via IP injection at the desired dose (e.g., 80-160 mg/kg).

-

After a specified time (e.g., 1 hour), intravenously inject the mixed bone marrow cell suspension into the recipient mice.

-

-

Analysis of Cell Survival:

-

At a predetermined time point post-transplantation (e.g., 48 hours), collect peripheral blood and spleens from the recipient mice.

-

Prepare single-cell suspensions from the spleens.

-

Stain the cells with fluorescently labeled antibodies to distinguish between allogeneic and syngeneic donor cells.

-

Analyze the cell populations by flow cytometry.

-

-

Data Analysis:

-

Calculate the ratio of allogeneic to syngeneic cells in the blood and spleen of treated and control animals.

-

An increased ratio in the Perforin-IN-2 treated group compared to the vehicle group indicates protection from rejection.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflows for the key validation experiments.

Caption: Workflow for the in vitro cell lysis assay.

Caption: Workflow for the in vivo bone marrow rejection model.

Conclusion

The comprehensive data from in vitro and in vivo studies strongly support the validation of perforin-1 as the molecular target of Perforin-IN-2. The compound effectively inhibits perforin-mediated cell lysis at micromolar concentrations and demonstrates a clear dose-dependent efficacy in a relevant animal model of cell-mediated cytotoxicity. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of Perforin-IN-2 and other perforin-1 inhibitors as potential therapeutics for a range of immune-related disorders.

References

Perforin-IN-2: A Technical Guide to its Effects on Cytotoxic Lymphocyte Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perforin-IN-2, also identified as Compound 1 in initial high-throughput screening, is a small molecule inhibitor of perforin-mediated cell lysis. Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and malignant cells. By directly inhibiting the lytic activity of perforin, Perforin-IN-2 presents a valuable tool for dissecting the mechanisms of cytotoxic lymphocyte function and holds potential as a therapeutic agent in conditions characterized by excessive CTL or NK cell activity, such as autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the quantitative effects of Perforin-IN-2 on cytotoxic lymphocyte function, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Introduction

Cytotoxic lymphocytes, including CTLs and NK cells, are essential components of the adaptive and innate immune systems, respectively. Their primary function is the recognition and elimination of aberrant host cells. A key mechanism in this process is the granule exocytosis pathway, where cytotoxic granules containing perforin and granzymes are released into the immunological synapse formed with a target cell. Perforin monomers then polymerize on the target cell membrane to form pores, facilitating the entry of granzymes, which in turn induce apoptosis.

Perforin-IN-2 has emerged from high-throughput screening as a specific inhibitor of this process. Its mechanism of action is believed to involve the direct inhibition of perforin's pore-forming capacity, thereby preventing the downstream events of granzyme delivery and target cell death. This targeted action makes Perforin-IN-2 a valuable research tool and a potential therapeutic candidate with a more focused immunosuppressive profile compared to broader-acting agents.

Quantitative Data on Perforin-IN-2 Activity

The inhibitory effects of Perforin-IN-2 have been quantified in various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Inhibition of Perforin-Mediated Cell Lysis [1]

| Assay Type | Effector/Enzyme | Target Cells | Perforin-IN-2 Concentration | Outcome |

| Perforin-mediated cell lysis | Recombinant Perforin | Jurkat T leukemia cells | 10 µM (24 h) | IC50 = 6.65 µM |

| NK cell-mediated cytotoxicity | KHYG-1 NK cells | K562 cells | Not specified | IC50 = 5.37 µM |

Table 2: In Vivo Effects of Perforin-IN-2 [1]

| Animal Model | Treatment | Outcome |

| C57BL/6 mouse model of allogeneic bone marrow cell transplantation | 80-160 mg/kg, single intraperitoneal dose | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described in the primary literature for the evaluation of perforin inhibitors like Perforin-IN-2.

Perforin-Mediated Red Blood Cell (RBC) Lysis Assay

This assay assesses the direct inhibitory effect of a compound on the lytic activity of purified perforin using red blood cells as targets.

Materials:

-

Recombinant purified perforin

-

Sheep red blood cells (SRBCs)

-

Perforin-IN-2

-

Assay buffer (e.g., HEPES-buffered saline with Ca2+)

-

96-well plates

-

Plate reader

Procedure:

-

Wash SRBCs with assay buffer and resuspend to a final concentration of 1x10^8 cells/mL.

-

Prepare serial dilutions of Perforin-IN-2 in assay buffer.

-

In a 96-well plate, add the Perforin-IN-2 dilutions.

-

Add a pre-determined optimal concentration of recombinant perforin to the wells containing the inhibitor.

-

Incubate for 15 minutes at room temperature.

-

Add the SRBC suspension to each well.

-

Incubate for 1-2 hours at 37°C.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a wavelength of 415 nm.

-

Controls should include wells with RBCs and perforin (maximum lysis) and wells with RBCs alone (spontaneous lysis).

-

Calculate the percentage of lysis inhibition relative to the controls.

Cytotoxicity Assay using NK Cells and Target Cancer Cells (Chromium-51 Release Assay)

This assay evaluates the ability of an inhibitor to block the cytotoxic activity of effector cells (e.g., NK cells) against target cancer cells.

Materials:

-

Effector cells: KHYG-1 NK cell line

-

Target cells: K562 leukemia cell line

-

Perforin-IN-2

-

Chromium-51 (51Cr)

-

Fetal bovine serum (FBS)

-

RPMI-1640 medium

-

96-well U-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Incubate K562 cells (1x10^6 cells) with 100 µCi of 51Cr in RPMI-1640 with 10% FBS for 1-2 hours at 37°C.

-

Wash the labeled cells three times with medium to remove excess 51Cr.

-

Resuspend the cells to a final concentration of 1x10^5 cells/mL.

-

-

Cytotoxicity Assay:

-

Plate the labeled K562 target cells (1x10^4 cells/well) in a 96-well U-bottom plate.

-

Prepare serial dilutions of Perforin-IN-2.

-

Add the Perforin-IN-2 dilutions to the wells containing the target cells.

-

Add KHYG-1 effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect a portion of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Controls:

-

Spontaneous release: Target cells incubated with medium alone.

-

Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

-

-

Calculation:

-

Percent specific lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100.

-

Calculate the percentage of inhibition of specific lysis in the presence of Perforin-IN-2.

-

Visualization of Pathways and Workflows

Signaling Pathway of Perforin-Mediated Cytotoxicity

The following diagram illustrates the key steps in the perforin-mediated cytotoxic pathway, which is the target of Perforin-IN-2.

Caption: Perforin-mediated cytotoxicity pathway and the inhibitory action of Perforin-IN-2.

Experimental Workflow for Perforin Inhibitor Screening

The following diagram outlines a typical workflow for the high-throughput screening and validation of perforin inhibitors.

Caption: A generalized workflow for the discovery and validation of perforin inhibitors.

Conclusion

Perforin-IN-2 is a specific and potent inhibitor of perforin-mediated cytotoxicity. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to utilize this compound in their studies of cytotoxic lymphocyte biology. The targeted nature of Perforin-IN-2's activity makes it a valuable tool for distinguishing perforin-dependent and -independent killing mechanisms and for exploring the therapeutic potential of perforin inhibition in various disease contexts. Further research into the in vivo efficacy and safety profile of Perforin-IN-2 and its analogs is warranted to fully assess its clinical potential.

References

Perforin-2 (MPEG1): A Technical Guide for Immunology and Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perforin-2 (Macrophage-Expressed Gene 1, MPEG1) is a pore-forming protein that plays a critical role in innate immunity and has emerged as a key player in the anti-tumor immune response. Unlike its well-known counterpart, perforin-1, which is primarily utilized by cytotoxic T lymphocytes and natural killer (NK) cells, Perforin-2 is expressed in phagocytes and can be induced in various parenchymal cells. Its unique mechanism of action, involving intracellular vesicle translocation and pore formation on bacterial membranes, as well as its recently discovered role in antigen cross-presentation by dendritic cells, positions it as a significant target for therapeutic development in infectious diseases and oncology. This technical guide provides a comprehensive overview of Perforin-2, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. A brief distinction is also made with Perforin-IN-2, a commercially available chemical inhibitor of perforin-1.

Introduction: Distinguishing Perforin-2 from Perforin-IN-2

It is crucial to differentiate the protein Perforin-2 (MPEG1) from the chemical compound Perforin-IN-2 .

-

Perforin-2 (MPEG1) is an endogenous pore-forming protein involved in the innate immune response to pathogens and in antigen presentation.[1][2] It is a transmembrane protein that, upon activation, can form pores in the membranes of engulfed bacteria and contribute to the "leakiness" of endocytic compartments in dendritic cells, facilitating antigen cross-presentation.[1][2][3]

-

Perforin-IN-2 is a synthetic small molecule inhibitor of perforin-1 , the cytolytic protein used by cytotoxic T lymphocytes and NK cells. It has been shown to inhibit perforin-1-mediated cell lysis and reduce graft rejection in animal models.

This guide will focus on the scientifically well-documented Perforin-2 (MPEG1) due to the wealth of research data available, which allows for an in-depth technical analysis as requested.

Perforin-2: Mechanism of Action and Biological Role

Perforin-2 is a critical component of the innate immune system with a multifaceted role in host defense and immune activation.

Antibacterial Activity

Perforin-2 is constitutively expressed in phagocytes and can be induced in parenchymal cells by interferons and pathogen-associated molecular patterns. It resides in cytosolic vesicles derived from multiple organelles. Upon encountering a bacterium-containing vesicle, these Perforin-2-laden vesicles translocate and fuse with it. Inside the phagosome, Perforin-2 polymerizes and forms large pores, approximately 100 Å in diameter, in the bacterial membrane. This pore formation is essential for its bactericidal activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and acid-fast bacteria. Furthermore, Perforin-2 activity is required for the efficacy of other antibacterial effectors like reactive oxygen and nitrogen species.

Role in Antigen Cross-Presentation

Recent studies have unveiled a pivotal role for Perforin-2 in the adaptive immune response, specifically in antigen cross-presentation by dendritic cells (DCs). Type 1 conventional DCs (cDC1s), which are highly efficient at cross-presentation, express Perforin-2. It is recruited to antigen-containing endosomes and, following proteolytic maturation, forms pores in the endosomal membrane. This "leakiness" allows for the escape of internalized antigens into the cytosol, where they can be processed by the proteasome and loaded onto MHC class I molecules for presentation to CD8+ T cells. Mice lacking Perforin-2 (Mpeg1-/-) exhibit impaired priming of CD8+ T cells against cell-associated antigens, highlighting the importance of this pathway in initiating anti-tumor and anti-viral immunity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Perforin-IN-2 and the effects of Perforin-2.

| Compound | Target | Assay | Cell Line / Model | IC50 / Effect | Reference |

| Perforin-IN-2 | Perforin-1 | Perforin-mediated cell lysis | Jurkat T leukemia cells | IC50 = 6.65 µM | |

| Perforin-IN-2 | NK Cells | KHYG-1 NK cell-mediated killing | K562 cells | IC50 = 5.37 µM | |

| Perforin-IN-2 | In vivo | Allogeneic bone marrow cell survival | C57BL/6 mouse model | 80-160 mg/kg, single IP dose, increases survival rate of allogeneic bone marrow cells |

Experimental Protocols

Perforin-IN-2 Inhibition of NK Cell Cytotoxicity Assay

This protocol is a representative method based on the information available for Perforin-IN-2.

Objective: To determine the IC50 of Perforin-IN-2 in inhibiting the cytotoxic activity of NK cells against a target cancer cell line.

Materials:

-

KHYG-1 NK cells (effector cells)

-

K562 cells (target cells)

-

Perforin-IN-2 (dissolved in DMSO)

-

RPMI-1640 medium with 10% FBS

-

96-well U-bottom plates

-

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

-

Plate reader

Procedure:

-

Cell Preparation: Culture KHYG-1 and K562 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Target Cell Labeling (if using Calcein-AM): Label K562 cells with Calcein-AM according to the manufacturer's instructions.

-

Assay Setup:

-

Plate K562 target cells at a density of 1 x 10^4 cells/well in a 96-well plate.

-

Prepare serial dilutions of Perforin-IN-2 in culture medium. Add the diluted compound to the wells containing target cells. Include a vehicle control (DMSO).

-

Add KHYG-1 effector cells at an effector-to-target (E:T) ratio of 10:1.

-

Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

-

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition:

-

For LDH assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.

-

For Calcein-AM assay, measure the fluorescence of the supernatant.

-

-

Data Analysis: Calculate the percentage of specific lysis for each concentration of Perforin-IN-2. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Saporin-Based Endocytic Escape Assay to Measure Perforin-2 Activity

This protocol is based on the methodology used to identify the role of Perforin-2 in endocytic escape.

Objective: To assess the ability of Perforin-2 to mediate the escape of internalized molecules from endosomes into the cytosol.

Materials:

-

Dendritic cells (e.g., MutuDCs) or other cell types with and without Perforin-2 expression.

-

Saporin (a ribosome-inactivating protein that is only toxic in the cytosol)

-

Puromycin

-

Cell culture medium and plates

-

Cell viability assay (e.g., CellTiter-Glo)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Saporin Treatment: Treat the cells with varying concentrations of saporin for a defined period (e.g., 2 hours).

-

Puromycin Treatment: After saporin incubation, wash the cells and add medium containing puromycin. Puromycin will inhibit protein synthesis and cause cell death only in cells where saporin has not reached the cytosol to inactivate ribosomes.

-

Incubation: Incubate for a period sufficient to observe cell death in control cells (e.g., 24-48 hours).

-

Cell Viability Measurement: Assess cell viability using a suitable assay like CellTiter-Glo.

-

Data Analysis: Compare the viability of cells with and without Perforin-2 expression. A decrease in viability in the presence of saporin and puromycin indicates efficient endocytic escape.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of Perforin-2 in antibacterial defense and antigen cross-presentation.

Experimental Workflows

Caption: Workflow for assessing Perforin-IN-2 inhibition of NK cell cytotoxicity.

References

- 1. Perforin-2 is essential for intracellular defense of parenchymal cells and phagocytes against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perforin-2 is a pore-forming effector of endocytic escape in cross-presenting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore-forming protein perforin-2 is critical to immune response by dendritic cells - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

In Vivo Pharmacokinetics of Perforin-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforin-IN-2, also identified as Compound 1 in scientific literature, is a small molecule inhibitor belonging to the benzenesulfonamide class.[1] It is under investigation for its potential as a targeted immunosuppressant. Perforin, a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a crucial role in the elimination of virus-infected and malignant cells. However, its activity can also contribute to the pathology of various immune-mediated conditions, including the rejection of allogeneic bone marrow stem cell transplants. Perforin-IN-2 is designed to specifically inhibit the lytic activity of perforin, thereby offering a focused immunomodulatory approach with potentially fewer side effects than broad-spectrum immunosuppressants. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Perforin-IN-2, including quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Core Data Summary

In Vitro Activity

Perforin-IN-2 has demonstrated potent inhibitory activity in in vitro assays.

| Assay Target | Cell Line | IC50 Value (µM) | Reference |

| Recombinant Perforin | Jurkat T leukemia cells | 6.65 | [1] |

| KHYG-1 NK cell-mediated killing | K562 cells | 5.37 | [1] |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of Perforin-IN-2 have been conducted in C57BL/6 mice following intraperitoneal (IP) administration. The compound exhibits a dose-dependent pharmacokinetic profile.

| Dose (mg/kg, IP) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Elimination Half-life (h) | Plasma Protein Binding (%) | Reference |

| 10 | ~100 | ~0.5 | Not Reported | 2.4 | >99 | [2] |

| 80 | ~1000 | ~0.5 | Not Reported | 3.4 | >99 | [2] |

| 120 | ~1500 | ~0.5 | Not Reported | 3.1 | >99 | |

| 160 | ~2000 | ~0.5 | Not Reported | 2.9 | >99 |

Note: Cmax and Tmax values are estimated from graphical data presented in the cited literature.

In Vivo Efficacy in a Murine Model of Bone Marrow Transplant Rejection

Perforin-IN-2 has shown significant efficacy in a murine model of allogeneic bone marrow transplant rejection.

| Animal Model | Treatment Regimen | Endpoint | Outcome | Reference |

| C57BL/6 mice | 80-160 mg/kg, single IP dose | Survival of allogeneic bone marrow cells | Increased survival rate of bone marrow cells in the spleen and peripheral blood | |

| C57BL/6 mice | 120 mg/kg and 160 mg/kg, multiple doses | Perforin inhibition in spleen and blood | Significant perforin inhibition |

A strong pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established, indicating that maintaining total plasma concentrations of Perforin-IN-2 above 900 µM is necessary for optimal in vivo perforin inhibition.

Signaling Pathway and Experimental Workflows

Perforin-Mediated Cell Lysis Pathway

The following diagram illustrates the key steps in perforin-mediated cell lysis by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, and the point of intervention for Perforin-IN-2.

Caption: Perforin-IN-2 inhibits perforin pore formation on the target cell membrane.

Experimental Workflow: In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for conducting an in vivo pharmacokinetic study of Perforin-IN-2 in mice.

Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol describes a method for determining the pharmacokinetic profile of Perforin-IN-2 in mice following intraperitoneal administration.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

-

Age: 8-12 weeks

-

Sex: Male or Female

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.

2. Compound Formulation:

-

Vehicle: A suitable vehicle for intraperitoneal injection, such as a solution of 20% hydroxypropyl-β-cyclodextrin (HPCD) in sterile water, should be used.

-

Preparation: Prepare a stock solution of Perforin-IN-2 in the chosen vehicle. The final concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg body weight.

3. Dosing and Blood Sampling:

-

Administration: Administer Perforin-IN-2 via intraperitoneal injection at the desired dose levels (e.g., 10, 80, 120, 160 mg/kg).

-

Blood Collection: Collect serial blood samples (approximately 30-50 µL) from each mouse at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The saphenous vein is a suitable site for repeated sampling. Use heparinized capillary tubes for collection.

4. Sample Processing:

-

Plasma Separation: Immediately after collection, transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding a threefold volume of cold acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. An alternative is liquid-liquid extraction with a suitable organic solvent.

-

Chromatography: Use a C18 reverse-phase column for chromatographic separation. The mobile phase can consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Specific precursor-to-product ion transitions for Perforin-IN-2 and an appropriate internal standard should be optimized.

-

Quantification: Generate a standard curve using known concentrations of Perforin-IN-2 in blank mouse plasma to quantify the compound in the study samples.

6. Data Analysis:

-

Pharmacokinetic Modeling: Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters: Calculate key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

In Vivo Efficacy Study: Murine Allogeneic Bone Marrow Transplant Rejection Model

This protocol outlines a method to evaluate the efficacy of Perforin-IN-2 in preventing the rejection of allogeneic bone marrow cells in mice.

1. Animal Models:

-

Recipient Mice: C57BL/6 mice.

-

Donor Mice: Allogeneic donor mice, for example, BALB/c mice.

2. Bone Marrow Cell Preparation:

-

Euthanize donor mice and aseptically harvest femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS) or cell culture medium.

-

Create a single-cell suspension by passing the bone marrow through a cell strainer.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

3. Transplantation and Treatment:

-

Recipient Conditioning (Optional but recommended): To facilitate engraftment, recipient mice can be sub-lethally irradiated (e.g., 500-600 cGy) a day before transplantation.

-

Transplantation: Inject a known number of donor bone marrow cells (e.g., 5 x 10^6 cells) intravenously into the tail vein of the recipient mice.

-

Treatment: Administer Perforin-IN-2 (formulated as described above) via intraperitoneal injection at the desired doses (e.g., 80-160 mg/kg). Dosing can be a single dose at the time of transplantation or a multi-dose regimen.

4. Assessment of Engraftment:

-

Time Points: At a predetermined time point post-transplantation (e.g., 5-7 days), euthanize the recipient mice.

-

Sample Collection: Collect peripheral blood and spleens.

-

Flow Cytometry: Prepare single-cell suspensions from the blood and spleen. Stain the cells with fluorescently labeled antibodies specific for donor and recipient cell surface markers (e.g., H-2Kd for BALB/c and H-2Kb for C57BL/6).

-

Analysis: Use flow cytometry to quantify the percentage and absolute number of donor-derived cells in the recipient's blood and spleen.

5. Data Analysis:

-

Compare the number of surviving donor cells in the Perforin-IN-2-treated groups to the vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

References

Methodological & Application

Application Notes and Protocols for Perforin-IN-2 in In Vitro Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perforin-IN-2 is a small molecule inhibitor of perforin, a key cytolytic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells such as tumor cells or virus-infected cells. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that initiate apoptosis.[1][2][3] By blocking perforin-mediated cell lysis, Perforin-IN-2 serves as a valuable tool for studying the mechanisms of cell-mediated cytotoxicity and for the development of therapeutics aimed at modulating immune responses. These application notes provide detailed protocols for utilizing Perforin-IN-2 in in vitro cytotoxicity assays.

Data Presentation

The inhibitory activity of Perforin-IN-2 on perforin-mediated cytotoxicity has been quantified in various cell-based assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Details | Reference |

| IC₅₀ | 6.65 µM | Inhibition of recombinant perforin's lytic activity against Jurkat T leukemia cells. | [4] |

| IC₅₀ | 5.37 µM | Inhibition of KHYG-1 NK cell-mediated killing of K562 target cells. | [4] |

| Effect | Improved Cell Viability | Increased viability of Jurkat T and K562 cells that were challenged with recombinant perforin and KHYG-1 NK cells, respectively, upon treatment with 10 µM Perforin-IN-2 for 24 hours. |

Signaling Pathway

The perforin/granzyme pathway is a primary mechanism of cell-mediated cytotoxicity. The process begins with the recognition of a target cell by an effector cell (e.g., NK cell or CTL), leading to the formation of an immunological synapse. Cytotoxic granules from the effector cell then polarize towards the synapse and release their contents, including perforin and granzymes, into the synaptic cleft. Perforin monomers insert into the target cell's plasma membrane and polymerize to form pores. These pores allow granzymes to enter the cytosol of the target cell. Once inside, granzymes, such as Granzyme B, cleave and activate various substrates, including pro-caspases and the pro-apoptotic protein Bid, ultimately leading to apoptosis of the target cell.

References

Application Note: Flow Cytometry Analysis of Perforin-IN-2 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the efficacy of a novel perforin inhibitor, Perforin-IN-2, using flow cytometry. The primary application is to quantify the dose-dependent inhibition of cytotoxic lymphocyte-mediated killing of target cells.

Introduction

Perforin is a critical pore-forming protein utilized by Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate target cells, such as virus-infected or cancer cells. Upon release from effector cells, perforin polymerizes on the target cell membrane, creating pores that facilitate the entry of pro-apoptotic granzymes, leading to target cell death. The inhibition of perforin represents a promising therapeutic strategy for conditions involving excessive cytotoxic cell activity, such as autoimmune diseases and graft-versus-host disease.

Perforin-IN-2 is a potent, cell-permeable inhibitor designed to specifically block the pore-forming function of perforin. This application note details a robust flow cytometry-based cytotoxicity assay to characterize the inhibitory activity of Perforin-IN-2 by measuring the survival of target cells when co-cultured with effector cells.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the perforin/granzyme-mediated cell death pathway and the proposed mechanism of action for Perforin-IN-2.

Application Notes and Protocols: Perforin-IN-2 as a Control in Perforin-Dependent Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and malignant cells.[1][2] The formation of pores in the target cell membrane by perforin facilitates the entry of granzymes, serine proteases that initiate apoptosis.[3][4][5] Given its central role in cell-mediated cytotoxicity, perforin is a key target for immunological research and therapeutic development.

Perforin-IN-2 is a small molecule inhibitor of perforin that effectively blocks perforin-mediated cell lysis. This compound serves as an essential negative control in perforin-dependent assays, allowing researchers to specifically dissect the contribution of the perforin pathway in complex biological systems. These application notes provide detailed protocols and quantitative data for the use of Perforin-IN-2 as a control in cytotoxicity assays.

Mechanism of Action

The perforin/granzyme pathway is a primary mechanism of cell-mediated cytotoxicity. Upon recognition of a target cell, cytotoxic lymphocytes release granules containing perforin and granzymes into the immunological synapse. Perforin monomers insert into the target cell's plasma membrane and polymerize to form pores. These pores allow for the passive diffusion of granzymes into the cytoplasm, where they activate apoptotic cascades, leading to target cell death. Perforin-IN-2 specifically inhibits the lytic activity of perforin, thereby preventing granzyme entry and subsequent apoptosis.

Below is a diagram illustrating the perforin/granzyme signaling pathway.

Caption: Perforin/Granzyme Signaling Pathway.

Quantitative Data

Perforin-IN-2 exhibits potent inhibition of perforin-mediated cell lysis across different cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Researchers should perform their own dose-response curves to determine the optimal concentration for their specific experimental setup.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Jurkat T leukemia cells | Recombinant perforin-mediated lysis | 6.65 | |

| K562 cells | KHYG-1 NK cell-mediated killing | 5.37 |

In Vivo Efficacy: In a C57BL/6 mouse model of allogeneic bone marrow cell transplantation, a single intraperitoneal dose of Perforin-IN-2 (80-160 mg/kg) increased the survival rate of allogeneic bone marrow cells in the peripheral blood and spleen.

Experimental Protocols

The following are detailed protocols for utilizing Perforin-IN-2 as a control in common perforin-dependent cytotoxicity assays.

Protocol 1: NK Cell-Mediated Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, as an indicator of cytotoxicity.

Materials:

-

Effector Cells (e.g., primary NK cells or NK cell lines like KHYG-1)

-

Target Cells (e.g., K562)

-

Complete cell culture medium

-

Perforin-IN-2 (stock solution in DMSO)

-

LDH cytotoxicity detection kit

-

96-well round-bottom plates

-

Centrifuge

Experimental Workflow Diagram:

Caption: LDH Release Cytotoxicity Assay Workflow.

Procedure:

-

Cell Preparation:

-

Culture effector and target cells to the desired density and ensure high viability (>95%).

-

Wash both cell types with fresh culture medium and resuspend to the required concentrations.

-

-

Assay Setup:

-

Seed target cells into a 96-well round-bottom plate at a density of 1 x 10^4 cells/well in 50 µL of medium.

-

Prepare serial dilutions of Perforin-IN-2 in complete medium. A final concentration range of 0.1 µM to 50 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest Perforin-IN-2 dilution.

-

In a separate plate or tubes, pre-incubate the effector cells with the Perforin-IN-2 dilutions or vehicle control for 30-60 minutes at 37°C.

-

Add 50 µL of the pre-incubated effector cell suspension to the wells containing target cells to achieve the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Include the following controls in triplicate:

-

Target Spontaneous Release: Target cells with 100 µL of medium only.

-

Target Maximum Release: Target cells with 100 µL of medium and 10 µL of lysis buffer (from the LDH kit).

-

Effector Spontaneous Release: Effector cells with 100 µL of medium only.

-

Medium Background: 100 µL of medium only.

-

-

-

Incubation and LDH Measurement:

-

Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the medium background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)]

-

Protocol 2: Flow Cytometry-Based Cytotoxicity Assay

This method allows for the direct quantification of dead target cells by flow cytometry using viability dyes.

Materials:

-

Effector Cells (e.g., primary CTLs or CTL lines)

-

Target Cells (e.g., Jurkat T cells)

-

Complete cell culture medium

-

Perforin-IN-2 (stock solution in DMSO)

-

Cell tracking dye (e.g., CFSE) to label target cells

-

Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)

-

FACS tubes or 96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Target Cell Labeling:

-

Label the target cells with a cell tracking dye like CFSE according to the manufacturer's protocol. This will allow for the differentiation of target cells from effector cells during analysis.

-

Wash the labeled target cells and resuspend them in complete medium.

-

-

Assay Setup:

-

Follow steps 2a-2d from Protocol 1 to prepare and pre-incubate effector cells with Perforin-IN-2 or vehicle.

-

Co-culture the CFSE-labeled target cells with the pre-incubated effector cells at desired E:T ratios in FACS tubes or a 96-well U-bottom plate. The final volume should be 200 µL.

-

Include a "Target cells only" control.

-

-

Incubation and Staining:

-

Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add the viability dye (e.g., PI to a final concentration of 1 µg/mL) to each tube/well just before analysis. Do not wash the cells after adding the viability dye.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the target cell population based on the CFSE fluorescence.

-

Within the target cell gate, quantify the percentage of dead cells based on the viability dye fluorescence (e.g., PI-positive cells).

-

-

Data Analysis:

-

The percentage of specific cytotoxicity is calculated as: % Specific Cytotoxicity = 100 x [(% Dead Target Cells in co-culture) - (% Dead Target Cells alone)]

-

Troubleshooting

-

High background cytotoxicity: Ensure high viability of effector and target cells before starting the assay. Optimize the E:T ratio; a very high ratio can lead to non-specific killing.

-

Low inhibitor efficacy: Confirm the activity of the Perforin-IN-2 stock. Optimize the pre-incubation time and concentration of the inhibitor. Ensure the inhibitor is not degraded by storing it properly.

-

Variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.

Conclusion

Perforin-IN-2 is a valuable tool for specifically interrogating the perforin-dependent cytotoxicity pathway. By serving as a potent and specific inhibitor, it enables researchers to delineate the mechanisms of cell-mediated killing in various experimental models. The protocols provided here offer a framework for the effective use of Perforin-IN-2 as a negative control, contributing to more robust and well-controlled studies in immunology and drug discovery.

References

- 1. Rapid upregulation and granule-independent transport of perforin to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Assessing Perforin-IN-2 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected cells and tumor cells.[1][2] The mechanism involves the release of perforin and granzymes from cytotoxic granules into the immunological synapse.[1] Perforin then polymerizes in the target cell membrane, creating pores that allow granzymes to enter and induce apoptosis.[1][2] Given its central role in cell-mediated cytotoxicity, perforin represents a key therapeutic target for modulating immune responses in various disease contexts, including autoimmune diseases, transplant rejection, and cancer immunotherapy.

Perforin-IN-2 is a small molecule inhibitor of perforin that has been shown to block perforin-mediated cell lysis. This document provides detailed application notes and protocols for assessing the in vivo efficacy of Perforin-IN-2 in preclinical mouse models. The following sections describe the underlying signaling pathway, experimental workflows, and specific protocols for evaluating the impact of Perforin-IN-2 on immune-mediated pathologies.

Perforin-Mediated Cytotoxicity Signaling Pathway

The following diagram illustrates the key steps in perforin-mediated cell lysis and the point of inhibition by Perforin-IN-2.

Caption: Perforin-mediated cytotoxicity pathway and inhibition.

Experimental Workflow for In Vivo Efficacy Assessment

A general workflow for evaluating the in vivo efficacy of Perforin-IN-2 is depicted below. This workflow can be adapted for various disease models.

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Perforin-IN-2 and related compounds from published literature. These values can serve as a reference for experimental design.

Table 1: In Vitro Activity of Perforin-IN-2

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Perforin-mediated lysis) | Jurkat T leukemia cells | 6.65 µM | |

| IC₅₀ (NK cell-mediated killing) | K562 cells (target), KHYG-1 NK cells (effector) | 5.37 µM |

Table 2: In Vivo Dosing and Efficacy of Perforin-IN-2

| Animal Model | Mouse Strain | Dose | Route | Frequency | Key Finding | Reference |

| Allogeneic Bone Marrow Transplantation | C57BL/6 | 80-160 mg/kg | Intraperitoneal (ip) | Single dose | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen |

Table 3: Pharmacokinetic Parameters of a Benzenesulfonamide Perforin Inhibitor (Compound 1)

| Parameter | Value | Units | Conditions | Reference |

| Cₘₐₓ | Variable (dose-dependent) | µM | Mouse plasma | |

| Tₘₐₓ | ~0.25 | hours | Mouse plasma | |

| AUC | Variable (dose-dependent) | µM*h | Mouse plasma | |

| Plasma Protein Binding | >99 | % | Mouse plasma |

Experimental Protocols

Protocol 1: Assessing Perforin-IN-2 Efficacy in a Murine Model of Acute Graft-Versus-Host Disease (GVHD)

This protocol is designed to evaluate the ability of Perforin-IN-2 to mitigate the effects of acute GVHD, a condition where perforin-mediated cytotoxicity plays a significant role.

1. Materials:

-

Perforin-IN-2

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Donor mice (e.g., C57BL/6)

-

Recipient mice (e.g., BALB/c)

-

Sterile PBS, RPMI-1640 medium

-

Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-H-2Kᵈ, anti-H-2Kᵇ)

-

Tissue culture supplies

-

Irradiation source

2. Animal Model and Induction of GVHD:

-

Use 8-12 week old mice.

-

Lethally irradiate recipient mice (e.g., BALB/c) with a dose optimized for the strain and facility.

-

Isolate bone marrow cells and splenocytes from donor mice (e.g., C57BL/6).

-

Deplete T cells from the bone marrow graft if required for the specific model.

-

Inject recipient mice intravenously with a mixture of donor bone marrow cells and splenocytes (as a source of T cells to induce GVHD).

3. Treatment Protocol:

-

Randomly assign recipient mice to treatment groups (e.g., Vehicle, Perforin-IN-2 low dose, Perforin-IN-2 high dose).

-

Prepare Perforin-IN-2 in the appropriate vehicle. A starting dose of 80-160 mg/kg can be considered based on available data.

-

Administer Perforin-IN-2 or vehicle via intraperitoneal injection, starting on the day of transplantation and continuing for a specified duration (e.g., daily for 14 days).

4. Monitoring and Endpoints:

-

Monitor mice daily for clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea) and assign a clinical score.

-

Record survival data.

-

At specified time points, collect peripheral blood for flow cytometric analysis of donor and host chimerism.

-

At the end of the study, harvest tissues (e.g., spleen, liver, skin, gut) for histopathological analysis of GVHD severity and flow cytometric analysis of immune cell infiltration.

5. Data Analysis:

-

Compare survival curves between treatment groups using Kaplan-Meier analysis.

-

Analyze differences in weight loss and clinical GVHD scores using appropriate statistical tests (e.g., ANOVA).

-

Quantify immune cell populations and chimerism in different tissues and compare between groups.

Protocol 2: Assessing Perforin-IN-2 Efficacy in a Syngeneic Tumor Model

This protocol evaluates the effect of Perforin-IN-2 on the anti-tumor immune response, where perforin-mediated killing by CTLs and NK cells is crucial for tumor rejection.

1. Materials:

-

Perforin-IN-2 and vehicle

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

-

Cell culture reagents

-

Calipers for tumor measurement

2. Tumor Implantation:

-

Culture tumor cells to the appropriate confluence.

-

Harvest and wash the cells, then resuspend in sterile PBS at the desired concentration.

-

Subcutaneously inject a defined number of tumor cells into the flank of each mouse.

3. Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Administer Perforin-IN-2 or vehicle at the desired doses and schedule (e.g., daily intraperitoneal injections).

4. Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor mouse body weight and overall health.

-

At the end of the study, excise tumors and weigh them.

-

Harvest tumors and spleens for ex vivo analysis.

5. Ex Vivo Analysis:

-

Prepare single-cell suspensions from tumors and spleens.

-

Perform flow cytometry to analyze the frequency and phenotype of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells and NK cells.

-

Conduct an in vitro cytotoxicity assay using splenocytes from treated and control mice against the tumor cell line to assess changes in cytotoxic activity.

6. Data Analysis:

-

Plot mean tumor growth curves for each group.

-

Compare final tumor volumes and weights between groups.

-

Analyze the composition of TILs and splenocytes to determine the immunological effects of Perforin-IN-2.

Protocol 3: In Vivo Cytotoxicity Assay

This assay directly measures CTL and NK cell-mediated killing in vivo and can be used as a pharmacodynamic endpoint in conjunction with the protocols above.

1. Materials:

-

Splenocytes from naive syngeneic mice

-

Target peptide (if assessing a specific CTL response)

-

Cell proliferation dyes (e.g., CFSE, CellTrace Violet)

-

Sterile PBS

-

Flow cytometer

2. Preparation of Target Cells:

-

Isolate splenocytes from a naive donor mouse.

-

Split the splenocytes into two populations.

-

Label one population with a high concentration of a fluorescent dye (e.g., high-CFSE) and pulse with the target peptide. This will be the "target" population.

-

Label the second population with a low concentration of the same dye (e.g., low-CFSE) without peptide. This will be the "internal control" population.

-

Mix the two populations at a 1:1 ratio.

3. In Vivo Killing:

-

Inject the mixed cell population intravenously into recipient mice that have been treated with Perforin-IN-2 or vehicle.

-

After a defined period (e.g., 4-18 hours), euthanize the mice and harvest their spleens.

4. Analysis:

-

Prepare single-cell suspensions from the spleens of recipient mice.

-

Analyze the cells by flow cytometry to distinguish the high-dye and low-dye populations.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in experimental mice / Ratio in naive control mice)] x 100 where Ratio = (% low-dye cells / % high-dye cells)

5. Data Interpretation:

-

A reduction in the percentage of specific lysis in Perforin-IN-2-treated mice compared to vehicle-treated mice indicates inhibition of perforin-mediated cytotoxicity.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of Perforin-IN-2. By utilizing relevant animal models and robust endpoint analyses, researchers can effectively characterize the therapeutic potential of this perforin inhibitor for various immune-related disorders. Careful experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results.

References

- 1. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Perforin Inhibitor into the Brain Parenchyma Via a Prodrug Approach Can Decrease Oxidative Stress and Neuroinflammation and Improve Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Perforin-IN-2 solubility issues in DMSO

Technical Support Center: Perforin-IN-2

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Perforin-IN-2, focusing on common solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My Perforin-IN-2 powder is not fully dissolving in DMSO. What is the problem?

A1: Several factors can impede the dissolution of Perforin-IN-2 in DMSO. The most common issues are related to solvent quality, temperature, and concentration. Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of organic compounds[1][2]. If the compound still doesn't dissolve, gentle warming and sonication can be effective[3]. You may also be attempting to prepare a stock solution that is above the compound's solubility limit[1].

Q2: I observed a precipitate in my Perforin-IN-2 DMSO stock solution after storing it at -20°C. What should I do?

A2: Precipitation after freeze-thaw cycles is a common problem[1]. To redissolve the compound, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex thoroughly. Sonication can also be used to aid dissolution. Before use, always visually inspect the solution to ensure all precipitate has redissolved; otherwise, the actual concentration of your solution will be lower than calculated. To prevent this issue in the future, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I heat my Perforin-IN-2 solution to improve solubility?

A3: Yes, gentle heating is a recommended step. Warming the solution to 37°C or even up to 60°C can significantly aid dissolution. However, prolonged or excessive heat may risk degrading the compound, so this should be done cautiously for short periods (5-15 minutes).

Q4: The quality of my DMSO might be poor. How does this affect solubility?

A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water content can dramatically decrease its ability to solvate organic compounds like Perforin-IN-2. Always use fresh, anhydrous (water-free), high-purity DMSO from a recently opened bottle and store it in a dry environment with the cap tightly sealed.

Q5: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. To prevent this, perform a serial or stepwise dilution. Instead of adding the concentrated DMSO stock directly to your media, first, make an intermediate dilution of the stock in pre-warmed (37°C) media while gently vortexing. It is also crucial to keep the final concentration of DMSO in your cell culture low, typically below 0.5% and ideally below 0.1%, to avoid cellular toxicity.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with Perforin-IN-2.

Initial Observation: Undissolved Particles or Cloudiness in DMSO

If you observe that your Perforin-IN-2 has not fully dissolved in DMSO at your target concentration, follow the workflow below.

Caption: Workflow for troubleshooting Perforin-IN-2 dissolution in DMSO.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of Perforin-IN-2.

| Property | Value | Notes |

| Molecular Weight | 506.55 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Solubility in DMSO | ≥ 33.33 mg/mL (65.80 mM) | Requires ultrasonic and warming to 60°C |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Perforin-IN-2 in DMSO

Objective: To prepare a clear, fully dissolved 10 mM stock solution of Perforin-IN-2 for use in biological assays.

Materials:

-

Perforin-IN-2 powder (MW: 506.55)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance and vortexer

-

Water bath sonicator and 37°C-60°C water bath

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg of Perforin-IN-2 powder.

-

Weighing: Carefully weigh the calculated amount of powder and transfer it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube.

-

Initial Dissolution: Vortex the solution vigorously for 2-3 minutes at room temperature.

-

Warming: If undissolved particles remain, place the tube in a 37°C-60°C water bath for 10-15 minutes. Vortex again.

-

Sonication: If the solution is still not clear, place it in a water bath sonicator for 10-20 minutes until the solution is clear.

-

Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.

Signaling Pathway Context

Perforin-IN-2 is an inhibitor of Perforin, a critical pore-forming protein used by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate virus-infected or transformed cells. The diagram below illustrates the granule-mediated apoptosis pathway that Perforin-IN-2 is designed to inhibit.

Caption: Inhibition of the Perforin/Granzyme apoptosis pathway by Perforin-IN-2.

References

Optimizing Perforin-IN-2 Concentration for Cell Culture: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Perforin-IN-2 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Perforin-IN-2 and what is its primary function?

A1: Perforin-IN-2 is an inhibitor of perforin, a glycoprotein that forms pores in the membranes of target cells.[1] Its primary function is to block perforin-mediated cell lysis, a key mechanism in immune responses such as those carried out by Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1][2] This inhibition can be useful in research contexts where preventing cell death mediated by perforin is desired, for example, in studies of allogeneic bone marrow or stem cell transplantation to reduce graft rejection.[2]

Q2: What is the mechanism of action of Perforin-IN-2?

A2: Perforin-IN-2 acts by inhibiting the lytic activity of perforin.[2] Perforin, released from cytotoxic granules of immune cells, polymerizes to form pores in the target cell membrane, leading to cell death. Perforin-IN-2 interferes with this process, thereby preserving the viability of the target cells.

Q3: What are the recommended starting concentrations for Perforin-IN-2 in cell culture?

A3: Based on available data, a starting concentration of 10 µM has been used in experiments with Jurkat T leukemia cells and in co-culture assays with KHYG-1 NK cells and K562 target cells. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.

Q4: How should I prepare and store Perforin-IN-2?

A4: For stock solutions, it is recommended to store Perforin-IN-2 at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Always refer to the manufacturer's specific instructions for solubility and storage.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or low inhibition of cell lysis | Suboptimal concentration of Perforin-IN-2: The concentration may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported IC50 values (e.g., 1 µM to 20 µM). |

| Incorrect timing of addition: Perforin-IN-2 may be added too late to effectively inhibit perforin action. | Add Perforin-IN-2 to the target cells before or concurrently with the addition of effector cells or recombinant perforin. | |

| Degradation of Perforin-IN-2: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of stock solutions at -80°C or -20°C. Prepare fresh working solutions for each experiment. | |

| High cytotoxicity observed in control cells (without effector cells) | Inherent toxicity of Perforin-IN-2 at high concentrations: The concentration of Perforin-IN-2 may be too high, causing off-target effects or direct cytotoxicity. | Perform a cytotoxicity assay with Perforin-IN-2 alone on your target cells to determine the maximum non-toxic concentration. |

| Solvent toxicity: The solvent used to dissolve Perforin-IN-2 (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. | |

| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence, passage number, or overall health can affect experimental outcomes. | Standardize cell culture conditions, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase. |

| Inconsistent effector cell activity: The cytotoxic activity of primary NK cells or CTLs can vary between donors and preparations. | Use a consistent source of effector cells or standardize their activity using a reference target cell line. |

Quantitative Data Summary

The following table summarizes the available quantitative data for Perforin-IN-2.

| Parameter | Cell Line | Value | Reference |

| IC50 (Inhibition of perforin-mediated cell lysis) | Jurkat T leukemia cells | 6.65 µM | |

| IC50 (Inhibition of KHYG-1 NK cell killing) | K562 cells | 5.37 µM | |

| Tested Concentration | Jurkat T, K562 | 10 µM (24h) |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Perforin-IN-2 (Dose-Response Assay)

This protocol outlines a general method to determine the optimal, non-toxic concentration of Perforin-IN-2 for inhibiting perforin-mediated cell lysis in a co-culture system of effector and target cells.

Materials:

-

Target cells (e.g., K562)

-

Effector cells (e.g., KHYG-1 NK cells)

-

Complete cell culture medium

-

Perforin-IN-2

-

Solvent for Perforin-IN-2 (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTS, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Prepare Perforin-IN-2 dilutions: Prepare a series of dilutions of Perforin-IN-2 in complete culture medium. A suggested range, based on the known IC50 values, is 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, and 20 µM.

-

Seed target cells: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight if necessary.

-

Add Perforin-IN-2: Add the prepared Perforin-IN-2 dilutions to the wells containing the target cells. Include wells with target cells and vehicle control.

-

Add effector cells: Add effector cells to the wells at a predetermined effector-to-target (E:T) ratio (e.g., 5:1). Include control wells with target cells only (no effector cells, no inhibitor) and target cells with effector cells but no inhibitor.

-

Incubate: Incubate the plate for the desired period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.

-

Assess cell viability: At the end of the incubation period, assess the viability of the target cells using a suitable cell viability assay according to the manufacturer's instructions.

-

Data analysis: Calculate the percentage of cell viability for each concentration of Perforin-IN-2 relative to the control wells (target cells only). Plot the percentage of inhibition of cell lysis against the concentration of Perforin-IN-2 and determine the IC50 value.

Visualizations

Caption: Experimental workflow for determining the optimal concentration of Perforin-IN-2.

Caption: Mechanism of action of Perforin-IN-2 in inhibiting cell lysis.

References

Perforin-IN-2 stability and degradation in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Perforin-IN-2 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Perforin-IN-2 and what is its primary function?

Perforin-IN-2 is a small molecule inhibitor of perforin. Its primary function is to block perforin-mediated cell lysis, a key mechanism used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells.[1] By inhibiting this pathway, Perforin-IN-2 can reduce graft rejection in allogeneic bone marrow or stem cell transplantation models.[1]

Q2: What are the recommended storage conditions for Perforin-IN-2 stock solutions?

For optimal stability, stock solutions of Perforin-IN-2 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these guidelines is crucial to ensure the compound's integrity and activity in your experiments.

Q3: What is the known stability of Perforin-IN-2 in aqueous buffers at working concentrations?

Q4: What are the potential degradation pathways for Perforin-IN-2 in aqueous solutions?

While specific degradation pathways for Perforin-IN-2 have not been published, molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Given its complex structure with multiple aromatic rings and heteroatoms (C24H18N4O5S2), exposure to light, extreme pH, or strong oxidizing/reducing agents should be minimized.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Loss of Inhibitory Activity | 1. Improper storage of stock solution. 2. Degradation of the compound in working solution. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure stock solutions are stored at -80°C for long-term and -20°C for short-term storage.[1] 2. Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |

| Precipitation of Compound in Aqueous Solution | 1. Poor solubility of Perforin-IN-2 in the chosen buffer. 2. Exceeding the solubility limit. | 1. The provided data indicates solubility in DMSO. For aqueous solutions, ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system and does not cause precipitation. 2. Perform a solubility test to determine the maximum concentration of Perforin-IN-2 in your specific aqueous buffer. |

| Inconsistent Experimental Results | 1. Variability in the age of working solutions. 2. Exposure of the compound to light. 3. pH of the aqueous buffer affecting stability. | 1. Standardize the preparation of working solutions to be made fresh before each experiment. 2. Protect solutions containing Perforin-IN-2 from direct light by using amber vials or covering tubes with foil. 3. Maintain a consistent, physiologically relevant pH for your aqueous solutions and assess the compound's stability if you suspect pH-dependent degradation. |

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C24H18N4O5S2 | |

| Molecular Weight | 506.55 g/mol | |

| IC50 (Perforin-mediated lysis of Jurkat T cells) | 6.65 µM | |

| IC50 (KHYG-1 NK cell-mediated killing of K562 cells) | 5.37 µM | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Protocol for Assessing the Stability of Perforin-IN-2 in an Aqueous Solution

This protocol provides a general framework for determining the stability of Perforin-IN-2 under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- Perforin-IN-2 solid compound

- DMSO (or other suitable organic solvent)

- Aqueous buffer of choice (e.g., PBS, pH 7.4)

- HPLC system with a suitable detector (e.g., UV-Vis)

- Appropriate HPLC column (e.g., C18)

- Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

- Temperature-controlled incubator or water bath

2. Procedure:

- Preparation of Stock Solution: Prepare a concentrated stock solution of Perforin-IN-2 in DMSO (e.g., 10 mM).

- Preparation of Working Solutions: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in the aqueous buffer to be tested. Prepare enough volume for all time points.

- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to establish the initial concentration and purity. This will serve as the baseline.

- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light if photostability is not the variable being tested.

- Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

- HPLC Analysis: Analyze each aliquot by HPLC. The HPLC method should be developed to achieve good separation of the parent Perforin-IN-2 peak from any potential degradation products.

- Data Analysis: Quantify the peak area of the Perforin-IN-2 peak at each time point. Calculate the percentage of Perforin-IN-2 remaining relative to the T=0 sample. Plot the percentage of remaining compound against time to determine the stability profile.

Visualizations

References

How to minimize Perforin-IN-2 toxicity in primary cells

Welcome to the technical support center for Perforin-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using Perforin-IN-2 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is Perforin-IN-2 and what is its primary mechanism of action?